![molecular formula C14H9ClN2O2S2 B5565039 2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)

2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole, generally involves the condensation of 2-aminothiophenols with aldehydes or ketones in the presence of various catalysts. For instance, Brønsted acid-catalyzed cyclization of 2-amino thiophenols with β-diketones under oxidant-, metal-, and radiation-free conditions has been reported to yield various 2-substituted benzothiazoles in satisfactory to excellent yields, with different groups such as methyl, chloro, nitro, and methoxy linked on benzene rings being tolerated under optimized conditions (Mayo et al., 2014).

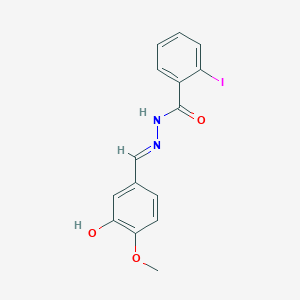

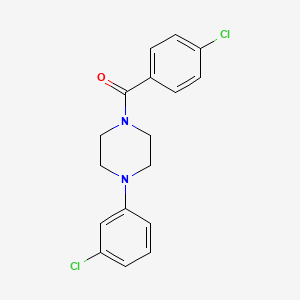

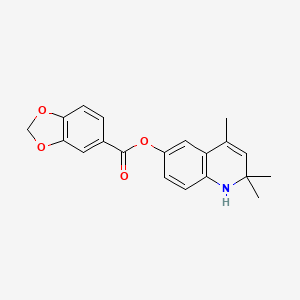

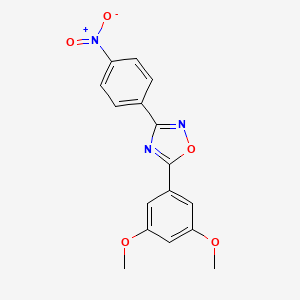

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry. Crystal structure analyses via X-ray diffraction techniques have also been employed to elucidate the precise molecular geometry and confirm the structure of these compounds (Banu et al., 2014).

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzothiazole derivatives have shown significant potential as anticancer agents. Research has demonstrated that various substitutions on the benzothiazole scaffold can modulate its antitumor property. A study synthesized new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives and investigated their probable anticancer activity. These compounds exhibited cytotoxic activity against different cancer cell lines, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

Antimicrobial Activity

Benzothiazoles have been explored for their antimicrobial properties as well. A series of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles synthesized and tested for in vitro anti-Helicobacter pylori activity showed significant inhibitory activity against H. pylori. These findings suggest the potential of benzothiazole derivatives in treating infections caused by H. pylori, highlighting the versatility of benzothiazole compounds in medicinal chemistry (Mohammadhosseini et al., 2009).

Antiparasitic Properties

Benzothiazoles have also been evaluated for their antiparasitic properties. Research focused on the antiprotozoal properties of 6-nitro- and 6-amino-benzothiazoles against parasites such as Leishmania infantum and Trichomonas vaginalis revealed that the antiprotozoal properties greatly depend on the chemical structure of the substituent group. This study provided insights into the potential use of benzothiazoles as antiparasitic agents, contributing to the development of new treatments for parasitic infections (Delmas et al., 2002).

Green Chemistry Approaches

The synthesis of benzothiazole compounds has been aligned with green chemistry principles, emphasizing the importance of environmentally friendly and sustainable chemical processes. Advances in this area include the development of methods for synthesizing benzothiazoles from various starting materials, highlighting the role of benzothiazoles in promoting green chemistry initiatives (Gao et al., 2020).

Propiedades

IUPAC Name |

2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2S2/c15-10-4-3-6-12(17(18)19)9(10)8-20-14-16-11-5-1-2-7-13(11)21-14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEHSQVUEAHDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-1,3-benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)

![2-(1,9-dimethyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5565015.png)

![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5565023.png)

![N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5565025.png)